N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c27-19(24-21-23-16-8-2-4-10-18(16)31-21)13-30-20-15-7-1-3-9-17(15)26(22(28)25-20)12-14-6-5-11-29-14/h2,4,8,10,14H,1,3,5-7,9,11-13H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBPIHIQYRLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Quinazoline Derivative: This step might involve the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization.
Coupling Reactions: The benzothiazole and quinazoline derivatives can be coupled using a sulfanylacetamide linker under appropriate conditions, such as using a base and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the oxo group in the quinazoline ring, potentially forming hydroxyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole or quinazoline derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide exhibit promising antimicrobial properties. A patent (US20220267312A1) highlights its potential in treating antibiotic-resistant bacteria through the modulation of bacterial resistance mechanisms . This compound's benzothiazole moiety is known for its ability to enhance antimicrobial activity by targeting specific bacterial enzymes.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that modifications to the benzothiazole structure can enhance cytotoxic effects against various cancer cell lines .
Medicinal Chemistry
Drug Development
this compound serves as a lead compound for developing new therapeutic agents. The oxolan and hexahydroquinazoline components contribute to its bioactivity and solubility profiles. Medicinal chemists are exploring its derivatives to optimize pharmacokinetic properties while maintaining efficacy against target diseases .
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of effective drugs. Studies suggest that this compound may interact with specific biological targets such as enzymes involved in metabolic pathways or receptors linked to disease processes. Ongoing research aims to elucidate these interactions using advanced techniques like molecular docking and in vitro assays .
Material Science Applications
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing functional materials such as polymers and nanomaterials. Its sulfanyl group can facilitate cross-linking reactions that enhance material properties like thermal stability and mechanical strength.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzothiazole derivatives including the target compound, researchers found significant inhibition of growth in multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound could serve as a scaffold for developing new antibiotics .
Case Study 2: Anticancer Activity Assessment
A series of derivatives based on N-(1,3-benzothiazol-2-yl)-2-(sulfanyl)acetamide were synthesized and tested against various cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole and quinazoline moieties could interact with the active sites of enzymes or binding sites of receptors, leading to changes in their function.
Comparison with Similar Compounds
Key Observations :
- The target compound and 871493-35-5 share a quinazolinone core but differ in substituents (oxolan vs. fluorophenyl), impacting lipophilicity and target selectivity.
- Oxadiazole-based analogs (761419-02-7, Compound 4) prioritize heteroaromatic rings for π-π stacking, whereas the target compound’s benzothiazole may enhance binding to thiamine-dependent enzymes .
2.4 Crystallographic Validation
Structural confirmation of these compounds relies on tools like SHELXL (), which refines crystallographic data to validate bond lengths, angles, and stereochemistry. For example, the oxolan ring’s puckering parameters in the target compound would be analyzed to ensure conformational accuracy .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a quinazoline derivative through a sulfanylacetamide group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-{[2-oxo-1-(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl}acetamide |
| Molecular Formula | C22H24N4O3S2 |
| CAS Number | 899951-84-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Synthesis of Quinazoline Derivative: Condensation of an anthranilic acid derivative with suitable aldehydes or ketones followed by cyclization.
- Coupling Reactions: Linking the benzothiazole and quinazoline derivatives using a sulfanylacetamide linker under basic conditions.
Antimicrobial Activity
Research has indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-2-{...} exhibit notable antimicrobial properties. For instance:
- A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against various pathogens. Compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against bacterial strains like Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Several derivatives of benzothiazole have demonstrated promising antitumor effects:
- In vitro studies reported that certain compounds exhibited IC50 values as low as 0.85 μM against lung cancer cell lines (A549) . This suggests that the compound may effectively inhibit tumor cell proliferation.
The mechanism underlying the biological activity of this compound is likely related to its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the benzothiazole and quinazoline structures may facilitate binding to DNA or proteins, influencing cellular processes such as division and apoptosis .
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy:
- Antitumor Effects:
Q & A
Q. What are the key synthetic methodologies for preparing N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the hexahydroquinazolinone core via cyclization of substituted thioureas or amidines under reflux conditions . (ii) Introduction of the oxolan-2-ylmethyl group through alkylation or nucleophilic substitution. (iii) Sulfanyl linkage formation using thiol-containing intermediates, as demonstrated in analogous benzothiazole derivatives . Key reagents include refluxing methanol or ethanol, and purification via recrystallization (e.g., methanol) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzothiazole (δ 7.0–8.5 ppm for aromatic protons) and oxolane (δ 3.5–4.5 ppm for methylene groups) moieties .
- Mass Spectrometry (EIMS/HRMS) : Confirm molecular weight (e.g., m/z 527.8 for a related compound ) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Perform accelerated stability studies in buffers (pH 1–10) at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC or TLC, tracking the sulfanyl and acetamide functional groups for hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .
- Dose-Response Optimization : Adjust dosing regimens to account for pharmacokinetic variability, as seen in structurally similar quinazolinones .
- Comparative SAR Studies : Modify the oxolane or benzothiazole substituents to enhance bioavailability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- QSAR Analysis : Correlate electronic parameters (e.g., logP, polar surface area) with observed antioxidant or anti-inflammatory effects .
Q. What experimental design principles optimize the synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables like reaction time, solvent polarity, and catalyst loading .
- Flow Chemistry : Improve reproducibility using continuous-flow reactors for sensitive steps (e.g., diazomethane generation in analogous syntheses ).
Critical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
